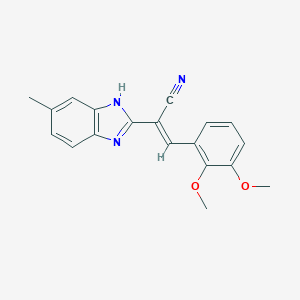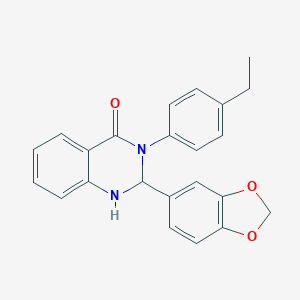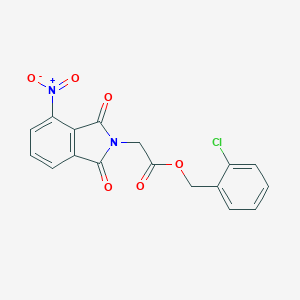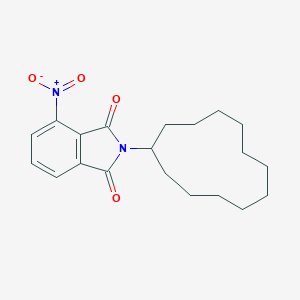
(2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the acrylonitrile group: This step may involve a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base.
Methoxylation: The final step could involve the methoxylation of the phenyl ring using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
3-(2,3-Dimethoxy-phenyl)-2-(1H-benzoimidazol-2-yl)-acrylonitrile: Similar structure but lacks the methyl group on the benzimidazole ring.
3-(2,3-Dimethoxy-phenyl)-2-(5-methyl-1H-benzoimidazol-2-yl)-propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.
3-(2,3-Dimethoxy-phenyl)-2-(5-methyl-1H-benzoimidazol-2-yl)-acrylic acid: Similar structure but with an acrylic acid group instead of acrylonitrile.
Uniqueness
The unique combination of functional groups in (2E)-3-(2,3-DIMETHOXYPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4g/mol |
IUPAC 名称 |
(E)-3-(2,3-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H17N3O2/c1-12-7-8-15-16(9-12)22-19(21-15)14(11-20)10-13-5-4-6-17(23-2)18(13)24-3/h4-10H,1-3H3,(H,21,22)/b14-10+ |
InChI 键 |
IDKCFDKAYWOVCP-GXDHUFHOSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N |
手性 SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(C(=CC=C3)OC)OC)/C#N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B393830.png)

![2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B393834.png)
![2,2-dimethyl-5-[5-(phenylsulfanyl)-2-furyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393835.png)
![2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B393836.png)

![N-(2,3-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B393840.png)


![4-(4-{[4-(4-pyridinylmethyl)anilino]carbonyl}phenoxy)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B393844.png)
![2,2-DIMETHYL-5-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B393846.png)
![2-[(2-{[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]amino}-2-oxoethyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B393848.png)
![(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B393849.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B393851.png)
